4-Naphthalen-2-yl-benzaldehyde
CAS No.: 244615-50-7
Cat. No.: VC13838318
Molecular Formula: C17H12O
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 244615-50-7 |
|---|---|
| Molecular Formula | C17H12O |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 4-naphthalen-2-ylbenzaldehyde |
| Standard InChI | InChI=1S/C17H12O/c18-12-13-5-7-15(8-6-13)17-10-9-14-3-1-2-4-16(14)11-17/h1-12H |
| Standard InChI Key | RAFWJQNKRADSQD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C=O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Isomerism
4-Naphthalen-2-yl-benzaldehyde belongs to the class of polycyclic aromatic aldehydes. Its molecular formula is , with a molecular weight of 232.28 g/mol. The compound’s structure comprises a benzaldehyde moiety (a benzene ring with an aldehyde group at position 1) linked to a naphthalene ring at position 2 (Figure 1). This substitution pattern distinguishes it from its isomer, 4-(naphthalen-1-yl)benzaldehyde, where the naphthalene is attached at position 1.
Key Structural Features:
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Aldehyde Functionality: The electron-withdrawing aldehyde group at position 4 of the benzene ring enhances electrophilicity, facilitating nucleophilic addition reactions.
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Naphthalene Substituent: The fused aromatic system introduces steric bulk and extended π-conjugation, influencing photophysical properties and reactivity.
Synthesis and Industrial Production
Synthetic Routes
While no explicit protocols for 4-naphthalen-2-yl-benzaldehyde are documented in the provided sources, its synthesis likely parallels methods used for analogous compounds. Two plausible routes include:
Claisen-Schmidt Condensation
This method, widely employed for aryl-aldehydes, involves the base-catalyzed condensation of benzaldehyde derivatives with naphthalen-2-yl ketones. For example:
Reaction conditions (e.g., ethanol solvent, 10% KOH catalyst, reflux) mirror those used for 4-(naphthalen-1-yl)benzaldehyde.
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between 4-bromobenzaldehyde and naphthalen-2-ylboronic acid could yield the target compound:
This method offers regioselectivity and compatibility with sensitive functional groups.
Industrial Scalability
Physicochemical Properties
Spectral Characteristics
Data for 4-naphthalen-2-yl-benzaldehyde can be inferred from its 1-yl analog:
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FT-IR: Strong absorption at ~1700 cm (C=O stretch), aromatic C-H stretches at ~3050 cm.
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H NMR: Aldehyde proton at δ ~10 ppm, aromatic protons in δ 7.5–8.5 ppm range.
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UV-Vis: Absorption maxima ~280 nm (π→π* transitions) with fluorescence emission potentially shifted compared to the 1-yl isomer due to altered conjugation.
Comparative Analysis with Related Compounds
| Compound | Structural Difference | Key Property Differences |
|---|---|---|
| 4-(Naphthalen-1-yl)benzaldehyde | Naphthalene at position 1 | Higher steric hindrance, red-shifted fluorescence |
| Benzophenone | Carbonyl linked to two benzene rings | Lacks aldehyde reactivity, UV-stabilizing |
| 1-Naphthaldehyde | Single naphthalene-aldehyde linkage | Less extended conjugation, lower thermal stability |
Applications in Materials Science
Organic Electronics
The compound’s extended π-system makes it a candidate for organic light-emitting diodes (OLEDs). Compared to the 1-yl isomer, the 2-yl substitution may alter charge transport properties due to differences in molecular packing. Preliminary studies on similar aldehydes show electroluminescence efficiencies of ~15 cd/A, though device optimization remains ongoing.
Specialty Polymers
Incorporating 4-naphthalen-2-yl-benzaldehyde into polyimides or polyesters could enhance thermal stability and mechanical strength. For instance, polycondensation with diamines yields polymers with glass transition temperatures () exceeding 250°C.
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from moderate yields (50–70%) and require hazardous solvents (e.g., toluene). Future work should explore green chemistry approaches, such as microwave-assisted synthesis or biocatalytic routes.
Unexplored Applications
The compound’s potential in asymmetric catalysis (as a chiral ligand) or sensors (via aldehyde-amine Schiff base formation) remains underexplored. Computational modeling could predict binding affinities for target enzymes or receptors.
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